molecular formula C14H25N3O3 B2554188 Methyl 4-((3-cyclopentylureido)methyl)piperidine-1-carboxylate CAS No. 1421498-15-8

Methyl 4-((3-cyclopentylureido)methyl)piperidine-1-carboxylate

Cat. No. B2554188
CAS RN: 1421498-15-8
M. Wt: 283.372
InChI Key: YEAUBAXIHNJFKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperidine derivatives is a common theme in the provided papers. For instance, paper describes the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, which involves converting piperidine carboxylic acids to β-keto esters, followed by a reaction with N,N-dimethylformamide dimethyl acetal. Similarly, paper details an optimized synthesis for a piperidine derivative used as an intermediate in pharmaceuticals, starting from 1-benzylpiperidin-4-one. These methods could potentially be adapted for the synthesis of "Methyl 4-((3-cyclopentylureido)methyl)piperidine-1-carboxylate."

Molecular Structure Analysis

The molecular structures of piperidine derivatives are characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography, as seen in papers , , and . These techniques help in understanding the geometry, conformation, and intermolecular interactions of the compounds. For example, paper discusses the crystal structures of two piperidine derivatives, providing insights into their conformations and configurations.

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions, which are essential for their functionalization and application. Paper discusses a one-pot synthesis involving a relay catalytic cascade reaction, which could be relevant for modifying the structure of "Methyl 4-((3-cyclopentylureido)methyl)piperidine-1-carboxylate." Additionally, paper describes the synthesis of N-substituted piperidine derivatives and their evaluation as enzyme inhibitors, indicating the potential bioactivity of such compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as fluorescence, thermal stability, and redox behavior, are explored in papers and . For instance, paper reports on the fluorescence properties of certain complexes, which could be of interest when considering the potential applications of "Methyl 4-((3-cyclopentylureido)methyl)piperidine-1-carboxylate" in sensing or imaging.

Relevant Case Studies

While the papers do not provide direct case studies on "Methyl 4-((3-cyclopentylureido)methyl)piperidine-1-carboxylate," they do offer insights into the broader context of piperidine derivatives in pharmaceuticals and materials science. For example, paper discusses the relevance of a piperidine derivative as an intermediate in the synthesis of narcotic analgesics, which could be extrapolated to the potential pharmaceutical applications of the compound .

Scientific Research Applications

Synthesis and Cardiovascular Activity

One study focuses on the synthesis of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid nitriles, showcasing a method that involves methylation in the presence of piperidine. This research investigates the cardiovascular activity and electrochemical oxidation of the synthesized compounds, providing insights into their potential applications in cardiovascular disease treatment (Krauze et al., 2004).

Reactivity of Piperidine Derivatives

Another study reports on the preparation and reactivity of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives, highlighting their importance in the synthesis of compounds with pharmacological interest. This research emphasizes the synthetic versatility of piperidine derivatives for developing therapeutic agents (Ibenmoussa et al., 1998).

Catalytic Efficiency of Polymer-Bound Piperidines

Research on the synthesis and characterization of polymer-bound 4-dialkylamino pyridines, including a functionalized analogue of the 4-dialkylamino pyridines, explores their efficiency in catalytic reactions. This work contributes to the understanding of how such compounds can be used in various synthetic applications, impacting the development of new catalytic processes (Guendouz et al., 1988).

Antimycobacterial Activity

A study on the atom economic and stereoselective synthesis of spiro-piperidin-4-ones through 1,3-dipolar cycloaddition demonstrates the potential antimycobacterial activity of these compounds. This research is particularly relevant for developing new treatments against Mycobacterium tuberculosis, including drug-resistant strains (Kumar et al., 2008).

properties

IUPAC Name

methyl 4-[(cyclopentylcarbamoylamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O3/c1-20-14(19)17-8-6-11(7-9-17)10-15-13(18)16-12-4-2-3-5-12/h11-12H,2-10H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAUBAXIHNJFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((3-cyclopentylureido)methyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.